molecular formula C19H15N5O B2750664 (Z)-3-amino-4-(2-(naphthalen-1-yl)hydrazono)-1-phenyl-1H-pyrazol-5(4H)-one CAS No. 306281-13-0

(Z)-3-amino-4-(2-(naphthalen-1-yl)hydrazono)-1-phenyl-1H-pyrazol-5(4H)-one

Cat. No.: B2750664
CAS No.: 306281-13-0
M. Wt: 329.363
InChI Key: MICGTJBJNVCPQC-XLNRJJMWSA-N
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Description

(Z)-3-amino-4-(2-(naphthalen-1-yl)hydrazono)-1-phenyl-1H-pyrazol-5(4H)-one is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-amino-4-(2-(naphthalen-1-yl)hydrazono)-1-phenyl-1H-pyrazol-5(4H)-one typically involves the condensation of naphthalen-1-yl hydrazine with 3-amino-1-phenyl-1H-pyrazol-5(4H)-one under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-amino-4-(2-(naphthalen-1-yl)hydrazono)-1-phenyl-1H-pyrazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalen-1-yl oxides, while substitution reactions can produce a variety of substituted pyrazolone derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-3-amino-4-(2-(naphthalen-1-yl)hydrazono)-1-phenyl-1H-pyrazol-5(4H)-one is used as a building block for the synthesis of more complex molecules

Biology

The compound has shown promise in biological studies due to its potential bioactivity. Researchers are investigating its effects on different biological pathways and its potential as a therapeutic agent.

Medicine

In medicinal chemistry, this compound is being studied for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

The compound’s unique properties make it a candidate for various industrial applications, including the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (Z)-3-amino-4-(2-(naphthalen-1-yl)hydrazono)-1-phenyl-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    3-amino-1-phenyl-1H-pyrazol-5(4H)-one: A precursor in the synthesis of the target compound.

    Naphthalen-1-yl hydrazine: Another precursor used in the synthesis.

Uniqueness

(Z)-3-amino-4-(2-(naphthalen-1-yl)hydrazono)-1-phenyl-1H-pyrazol-5(4H)-one stands out due to its unique combination of a pyrazolone core and naphthalen-1-yl hydrazone moiety

Properties

IUPAC Name

5-amino-4-(naphthalen-1-yldiazenyl)-2-phenyl-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5O/c20-18-17(19(25)24(23-18)14-9-2-1-3-10-14)22-21-16-12-6-8-13-7-4-5-11-15(13)16/h1-12,23H,20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFXVGVGIINYEMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=C(N2)N)N=NC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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